molecular formula C13H14N4OS B2757588 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1795443-45-6

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2757588
CAS No.: 1795443-45-6
M. Wt: 274.34
InChI Key: ZCIDERFNSXVBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-10-8-11(19-9-10)13(18)14-4-5-16-6-7-17-12(16)2-3-15-17/h2-3,6-9H,4-5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIDERFNSXVBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide involves multiple steps, typically starting with the formation of the imidazo[1,2-b]pyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Studies :

  • A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. It exhibited significant cytotoxicity with an average growth inhibition rate of approximately 50% at concentrations around 105M10^{-5}M .
  • Another investigation highlighted its selective cytotoxicity towards breast and colon cancer cells, suggesting a mechanism that may involve apoptosis induction .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several enzymes that play critical roles in disease pathways.

Key Findings :

  • Research indicates that similar compounds can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . This suggests that this compound may have therapeutic implications beyond oncology.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound.

Research Highlights :

  • Derivatives of imidazo[1,2-b]pyrazole structures have demonstrated significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity in various cancer cell lines
Enzyme InhibitionPotential acetylcholinesterase inhibitor
AntimicrobialEffective against E. coli and S. aureus

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is unique due to its combination of these heterocyclic structures, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, highlighting its mechanisms of action and therapeutic implications.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the imidazo[1,2-b]pyrazole scaffold and subsequent functionalization. The compound can be synthesized using methods that involve coupling reactions and modifications to ensure the desired biological properties are retained.

Anticancer Activity

Recent studies have demonstrated that compounds related to the imidazo[1,2-b]pyrazole scaffold exhibit significant anticancer activity. For example, derivatives with similar structures have shown potent inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Specific studies highlighted the following findings:

  • Inhibition of Proliferation : Compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong antiproliferative effects.
  • Mechanism of Action : Flow cytometry analyses revealed that these compounds can induce cell cycle arrest at the sub-G1 phase, leading to apoptotic cell death .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer progression. For instance, it has been shown to selectively inhibit carbonic anhydrase (CA) isoforms, particularly hCA II, which is implicated in tumor growth and metastasis. The inhibition constants (Ki) for these interactions were found to be in the micromolar range, suggesting potential therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations from various studies include:

  • Functional Groups : The presence of specific substituents on the imidazo[1,2-b]pyrazole ring significantly influences biological activity. For example, modifications that enhance hydrophobic interactions tend to improve binding affinity to target enzymes.
  • Comparative Analysis : Compounds with similar scaffolds but different substituents have shown varied biological activities, emphasizing the importance of molecular design in drug development .

Case Studies

Several case studies have focused on the biological evaluation of compounds derived from the imidazo[1,2-b]pyrazole framework:

StudyCompoundActivityIC50 (µM)Notes
5dAnticancer0.37Induces apoptosis in HeLa cells
5iAntibacterial10.5Effective against Mycobacterium tuberculosis
9aeCA Inhibition57.7Selective for hCA II

Q & A

Q. What are the key steps in synthesizing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves coupling an imidazo[1,2-b]pyrazole intermediate with a thiophene-2-carboxamide derivative. Key steps include:

  • Intermediate preparation : Synthesis of the imidazo[1,2-b]pyrazole moiety via cyclization reactions, often using pyrazole precursors and catalysts like potassium carbonate .
  • Amide bond formation : Coupling the imidazo[1,2-b]pyrazole-ethylamine intermediate with 4-methylthiophene-2-carboxylic acid using activating agents (e.g., EDC/HOBt) .
  • Purification : Recrystallization or column chromatography to isolate the final product. Characterization employs 1H/13C NMR for structural confirmation and HPLC for purity assessment (>95%) .

Q. How is the compound’s purity validated, and what analytical methods are critical for quality control?

  • Spectroscopic techniques : NMR (to confirm functional groups and regiochemistry) and IR (to verify carbonyl and amide bonds) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • Chromatography : Reverse-phase HPLC with UV detection to ensure no unreacted starting materials remain .

Q. What preliminary biological assays are recommended to screen for activity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify potential targets (e.g., EGFR, COX-2) .
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages .

Advanced Research Questions

Q. How can synthetic yields be optimized for the imidazo[1,2-b]pyrazole intermediate?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for cyclization steps .
  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DBU) enhance regioselectivity .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .

Q. How to resolve contradictory data in biological activity across different assays?

  • Dose-response studies : Confirm activity across multiple concentrations to rule out false positives/negatives .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to verify if observed effects are target-specific .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to ensure bioactivity is not artifactual .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic features using MOE .

Q. How to design SAR studies focusing on the thiophene and imidazo[1,2-b]pyrazole moieties?

  • Thiophene modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-position to enhance electrophilicity .
  • Imidazo[1,2-b]pyrazole substitutions : Replace the ethyl linker with propyl or cyclopropyl groups to probe steric effects .
  • Bioisosteric replacements : Substitute the carboxamide with sulfonamide or urea to modulate solubility .

Methodological Challenges

Q. What strategies mitigate low solubility in aqueous buffers during in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation .
  • Prodrug design : Introduce phosphate or ester groups for improved bioavailability .

Q. How to address off-target effects observed in kinase inhibition assays?

  • Selectivity profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .
  • Structural optimization : Modify the imidazo[1,2-b]pyrazole core to reduce ATP-binding pocket interactions .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : In-line FTIR for real-time monitoring of reaction progress .
  • Design of experiments (DoE) : Use Minitab to optimize parameters (e.g., stoichiometry, pH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.